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Compound of Interest

Compound Name: CH 150

Cat. No.: B1668555 Get Quote

A Note on "CH 150": The term "CH 150" does not correspond to a universally recognized

chemical reagent or fluorophore in the context of fluorescence-based research. It may be an

internal laboratory identifier, a product code specific to a certain manufacturer, or a

typographical error. This guide provides comprehensive strategies for minimizing

autofluorescence that are broadly applicable to various experimental setups in fluorescence

microscopy and flow cytometry, regardless of the specific fluorescent dye being used.

Troubleshooting Guide
This guide addresses common issues researchers face with autofluorescence during their

experiments.
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Problem Possible Cause Suggested Solution

High background fluorescence

in all channels

Endogenous autofluorescence

from the sample itself (e.g.,

collagen, elastin, NADH,

riboflavin).[1][2][3]

1. Spectral Unmixing: If using

a confocal microscope with a

spectral detector, use spectral

unmixing to separate the

autofluorescence signature

from your specific fluorophore

signals. 2. Photobleaching:

Expose the sample to the

excitation light for a period

before imaging to reduce

autofluorescence. 3. Chemical

Quenching: Treat samples with

quenching agents like Sodium

Borohydride or Sudan Black B

(see protocols below).[4][5]

Signal from my fluorophore is

weak and obscured by

background

Low signal-to-noise ratio,

possibly due to weak staining

or high autofluorescence.

1. Choose Brighter

Fluorophores: Opt for

fluorophores with high

quantum yields and extinction

coefficients (e.g., PE, APC for

flow cytometry).[1][6] 2. Select

Fluorophores in the Far-Red

Spectrum: Autofluorescence is

typically weaker in the far-red

and near-infrared regions of

the spectrum.[2][4] 3. Antibody

Titration: Optimize the

concentration of your

fluorescently labeled

antibodies to achieve the best

signal-to-noise ratio.[1]
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Autofluorescence is particularly

strong in specific structures

(e.g., extracellular matrix, red

blood cells)

These structures contain high

concentrations of endogenous

fluorophores like collagen,

elastin, and heme groups.[1][4]

[7]

1. For Tissues Rich in

Extracellular Matrix: Consider

using enzymatic digestion

(e.g., collagenase) if

compatible with your

experiment to reduce collagen-

based autofluorescence. 2. For

Blood-Rich Tissues: Perfuse

the tissue with PBS before

fixation to remove red blood

cells.[2][4][7] For blood

samples, lyse red blood cells.

[1][2]

I see increased

autofluorescence after fixation

Aldehyde fixatives like

paraformaldehyde (PFA) and

glutaraldehyde can induce

autofluorescence by reacting

with amines to form fluorescent

products.[1][4][8]

1. Change Fixative: Switch to a

non-aldehyde fixative such as

ice-cold methanol or ethanol.

[1][2][5] 2. Reduce Fixation

Time and Concentration: Use

the lowest possible

concentration of the aldehyde

fixative and the shortest

fixation time that still preserves

the tissue morphology.[4][5] 3.

Sodium Borohydride

Treatment: After aldehyde

fixation, treat the sample with

sodium borohydride to reduce

the aldehyde-induced

fluorescence.[3][4]

My cell culture media is

causing high background

Common components in cell

culture media like phenol red,

riboflavin, and fetal bovine

serum (FBS) are fluorescent.

[1][2]

1. Use Imaging-Specific Media:

For live-cell imaging, switch to

a phenol red-free and, if

possible, a serum-free or

reduced-serum medium during

the imaging session.[1][2] 2.

Wash Cells Thoroughly: Before
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imaging, wash the cells with

PBS to remove residual media

components.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological samples from endogenous

fluorophores, as opposed to the signal from intentionally added fluorescent probes.[1][8][9]

Common sources include molecules like collagen, elastin, NADH, riboflavin, and lipofuscin.[1]

[2][3] It can also be induced by sample preparation steps, particularly fixation with aldehyde

reagents.[1][4]

Q2: How can I check if my sample has autofluorescence?

The simplest way to assess autofluorescence is to prepare an unstained control sample.[1][2]

This sample should go through all the same processing steps as your stained samples,

including fixation and permeabilization, but without the addition of any fluorescent labels.[1]

When you image this control, any signal you detect is autofluorescence.

Q3: Does autofluorescence occur at specific wavelengths?

Yes, different endogenous fluorophores have different excitation and emission spectra.

However, many common sources of autofluorescence, such as NADH and flavins, are excited

by UV and blue light and emit in the green and yellow regions of the spectrum.[2] Lipofuscin

has a very broad emission spectrum.[3] Generally, autofluorescence is less intense at longer

wavelengths, which is why far-red and near-infrared fluorophores are often recommended to

minimize its impact.[2][4]

Q4: Can I computationally remove autofluorescence?

Yes, if you have a spectral confocal microscope, you can use a technique called spectral

unmixing. This involves capturing the emission spectrum of the autofluorescence from an

unstained sample and then using software to subtract this "autofluorescence signature" from

your experimental images.
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Q5: Are there commercial reagents to reduce autofluorescence?

Yes, several commercial kits and reagents are available that are designed to quench

autofluorescence from various sources. These are often easy to incorporate into standard

staining protocols. For example, some reagents are specifically designed to reduce lipofuscin-

based autofluorescence.[4]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or paraformaldehyde

fixation.

Materials:

Phosphate Buffered Saline (PBS)

Sodium borohydride (NaBH₄)

Fixed biological sample (cells or tissue sections)

Procedure:

Prepare a fresh solution of sodium borohydride: Dissolve 1 mg of sodium borohydride in 10

mL of PBS. This solution should be made fresh just before use.

Wash the fixed sample: After the fixation step, wash the sample three times with PBS for 5

minutes each to remove any residual fixative.

Incubate with sodium borohydride: Immerse the sample in the freshly prepared sodium

borohydride solution and incubate for 15-30 minutes at room temperature.

Wash the sample: Wash the sample thoroughly three times with PBS for 5 minutes each to

remove the sodium borohydride.
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Proceed with your staining protocol: The sample is now ready for permeabilization and

immunolabeling.

Protocol 2: Sudan Black B Staining to Reduce
Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in

aging tissues.

Materials:

70% Ethanol

Sudan Black B powder

Phosphate Buffered Saline (PBS)

Stained biological sample (tissue sections)

Procedure:

Prepare the Sudan Black B solution: Create a 0.1% (w/v) solution of Sudan Black B in 70%

ethanol. Mix well and filter the solution to remove any undissolved particles.

Complete your immunofluorescence staining: Perform your entire staining protocol, including

the final washes after the secondary antibody.

Incubate with Sudan Black B: Immerse the stained slides in the 0.1% Sudan Black B solution

for 5-10 minutes at room temperature in the dark.

Wash the sample: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B,

followed by several thorough washes in PBS.

Mount the coverslip: Mount the coverslip with an appropriate mounting medium and proceed

with imaging.

Quantitative Data Summary
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Table 1: Comparison of Fixatives and their Autofluorescence Potential

Fixative
Autofluorescence
Level

Emission Spectrum Notes

Glutaraldehyde High
Broad (Blue, Green,

Red)[4]

Strong cross-linker,

but induces significant

autofluorescence.[5]

Paraformaldehyde

(PFA)
Moderate Broad

Less autofluorescence

than glutaraldehyde.

[5]

Methanol/Ethanol

(cold)
Low Minimal

Good for cell surface

markers, but can alter

protein conformation.

[1][5]

Table 2: Common Endogenous Fluorophores

Fluorophore
Excitation Range
(nm)

Emission Range
(nm)

Common Location

Collagen 300 - 450 350 - 550 Extracellular matrix

Elastin 350 - 450 420 - 520 Extracellular matrix[8]

NADH 355 - 488 350 - 550 Mitochondria[2]

Riboflavin (Flavins) ~450 ~530 Cytoplasm

Lipofuscin 345 - 490 460 - 670
Lysosomes (especially

in aging cells)[8]

Heme Groups Broad Broad Red blood cells[4]

Visualizations
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Caption: A workflow for troubleshooting common autofluorescence issues.
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Caption: Major sources contributing to sample autofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668555#minimizing-autofluorescence-when-using-
ch-150]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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